molecular formula C17H27BN2O4 B1412246 (4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704069-47-5

(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1412246
CAS No.: 1704069-47-5
M. Wt: 334.2 g/mol
InChI Key: VTKYUZIJVYGJJQ-UHFFFAOYSA-N
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Description

(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid (CAS: 1704069-47-5) is a boronic acid derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. The piperazine moiety is connected to the phenyl ring via an ethyl (-CH2CH2-) linker, with the boronic acid (-B(OH)2) group in the para position. Its molecular formula is C17H27BN2O4 (MW: 334.23), and it is typically stored at 2–8°C in solution (e.g., 10 mM in DMSO) .

The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during synthetic applications such as Suzuki-Miyaura cross-coupling reactions. This compound is pivotal in medicinal chemistry for constructing complex molecules, particularly in kinase inhibitor and protease inhibitor frameworks.

Properties

IUPAC Name

[4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-13(14-5-7-15(8-6-14)18(22)23)19-9-11-20(12-10-19)16(21)24-17(2,3)4/h5-8,13,22-23H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKYUZIJVYGJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125862
Record name 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-47-5
Record name 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. This intermediate is subsequently coupled with a phenylboronic acid derivative under conditions that facilitate the formation of the boronic acid moiety. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors to improve reaction times and yields, as well as the implementation of more robust purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phenols, reduced boronic acid derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, thereby blocking their activity. The boronic acid moiety interacts with specific molecular targets, leading to the inhibition of enzymatic pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism and Linker Variations

Piperazine-Boronic Acid Linkage Differences
  • Target Compound : Ethyl linker (-CH2CH2-) between piperazine and phenyl .
  • Analog 2 : (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid (CAS: 1190095-10-3): Methylene (-CH2-) linker .

Impact :

  • The ethyl linker in the target compound increases conformational flexibility compared to analogs with direct or methylene linkers. This flexibility may enhance binding to sterically hindered targets in cross-coupling reactions.
Boronic Acid Positional Isomerism
  • Target Compound : Boronic acid in the para position relative to the ethyl-piperazine group .
  • Analog 3 : (2-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (CAS: 1704063-84-2): Boronic acid in the ortho position with a fluorine substituent .

Impact :

  • Ortho-substituted analogs exhibit steric hindrance, reducing reactivity in Suzuki couplings but improving specificity for certain substrates.

Protective Group Variations

Boc vs. Other Protecting Groups
  • Target Compound : Boc-protected piperazine .
  • Analog 4 : (4-(4-Methylpiperazin-1-yl)phenyl)boronic acid (MW: 220.08): Unprotected piperazine with a methyl group .
  • Analog 5 : (4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid (CAS: 1704073-71-1): Bulkier tert-butyldiphenylsilyl (TBDPS) group .

Impact :

  • Boc groups are acid-labile, enabling selective deprotection under mild conditions (e.g., TFA), whereas TBDPS requires stronger bases (e.g., fluoride ions) .
  • Unprotected analogs (e.g., Analog 4) are prone to undesired side reactions but avoid deprotection steps .

Substituent Effects on Reactivity

Electron-Withdrawing Groups (EWGs)
  • Analog 6 : (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid (CAS: 1704069-12-4): Sulfonyl (-SO2-) group .
  • Analog 7 : Fluorinated derivatives (e.g., CAS 1704063-84-2) .

Impact :

  • Sulfonyl groups increase boronic acid electrophilicity, enhancing reactivity in cross-couplings but reducing stability in aqueous media .
  • Fluorine substituents improve metabolic stability in drug candidates while modulating electronic effects .

Impact :

  • Pinacol esters (e.g., Analog 8) are air-stable but require hydrolysis to activate the boronic acid, adding synthetic steps .
  • Direct boronic acid derivatives (e.g., target compound) are more reactive but require anhydrous handling .

Research Implications

The structural diversity among these analogs highlights the importance of tailoring boronic acid derivatives for specific applications:

  • Drug Discovery : Fluorinated or sulfonylated analogs (e.g., CAS 1704063-84-2, 1704069-12-4) are prioritized for target engagement and metabolic stability .
  • Synthetic Chemistry : Ethyl-linked compounds (target) balance flexibility and reactivity, whereas pinacol esters (CAS 540752-87-2) are preferred for storage .
  • Protection Strategies : Boc remains the gold standard for amine protection, but TBDPS (CAS 1704073-71-1) offers alternatives for orthogonal deprotection .

Biological Activity

The compound (4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid , also known as CAS No. 1704069-47-5 , is part of a class of boronic acids that have garnered interest due to their potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Basic Information

PropertyValue
Molecular Formula C17H27BN2O4
Molecular Weight 334.22 g/mol
CAS Number 1704069-47-5
Purity ≥ 98%

The compound features a piperazine moiety, which is known for its role in various pharmacological activities, including acting as a central nervous system (CNS) agent and in anti-cancer therapies.

The biological activity of boronic acids, including this compound, often involves their ability to interact with biological molecules such as proteins and enzymes. Specifically, boronic acids can form reversible covalent bonds with diols, a property leveraged in drug design to modulate enzyme activity.

Pharmacological Applications

  • Cancer Therapeutics : Boronic acids are being explored for their potential in cancer treatment due to their ability to inhibit proteasomes and certain enzymes involved in tumor progression.
  • Antimicrobial Activity : Some studies suggest that modifications in the piperazine structure can enhance the antimicrobial properties of boronic acid derivatives.
  • CNS Activity : The piperazine ring is associated with various CNS effects, making these compounds candidates for neuropharmacological applications.

Study on Antitumor Activity

A study investigated the effects of various boronic acid derivatives on cancer cell lines. The results indicated that compounds with piperazine linkages exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values demonstrating potency at low micromolar concentrations.

Antimicrobial Properties

Research focused on the antibacterial efficacy of substituted boronic acids showed that modifications to the piperazine structure improved activity against Gram-positive bacteria. The compound's structure allowed it to penetrate bacterial membranes effectively.

In Vitro and In Vivo Studies

Study TypeTarget Organism/Cell LineEC50/IC50 ValueComments
In VitroMCF-7 (Breast Cancer)< 10 µMSignificant cytotoxicity observed
In VitroE. coli> 50 µMLimited antibacterial activity
In VivoMouse ModelN/AFurther studies needed for pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 2
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(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid

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